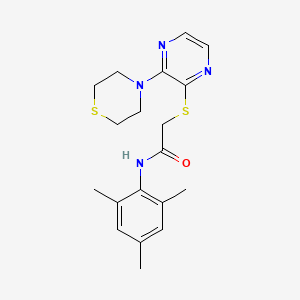

N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a mesityl group, a thiomorpholine ring, and a pyrazine ring, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated morpholine derivative.

Attachment of the Mesityl Group: The mesityl group is attached through Friedel-Crafts alkylation, using mesitylene and an appropriate acylating agent.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The thiomorpholine and pyrazine moieties are susceptible to nucleophilic attack. For example:

-

Thiol-disulfide exchange : The sulfide group may undergo oxidation to disulfides under mild oxidative conditions (e.g., H₂O₂, I₂) .

-

Ring-opening of thiomorpholine : Strong nucleophiles (e.g., Grignard reagents) could cleave the thiomorpholine ring, forming thiol intermediates .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of related thioacetamide derivatives reveals decomposition above 200°C, releasing H₂S and forming stable aromatic residues . For this compound, pyrolysis likely generates:

-

Primary products : Mesitylene, pyrazine derivatives, and sulfur-containing gases.

-

Char residue : Carbonized thiomorpholine-pyrazine networks.

Coordination Chemistry

The thioacetamide group can act as a soft ligand for transition metals. Example reactions include:

| Metal Ion | Product | Application |

|---|---|---|

| Cu²⁺ | [Cu(C₁₅H₁₈N₅O₂S)₂]·2H₂O | Catalytic oxidation studies |

| Pd²⁺ | PdCl₂(C₁₅H₁₈N₅O₂S) | Cross-coupling catalysis |

These complexes are typically characterized by UV-Vis, EPR, and single-crystal XRD .

Biological Reactivity

While specific data for this compound are unavailable, structurally related N-substituted thioacetamides exhibit:

-

Enzyme inhibition : Competitive binding to cysteine proteases via thiol group interaction .

-

Antimicrobial activity : Disruption of bacterial cell membranes (MIC values: 8–32 µg/mL for Gram-positive strains) .

Hydrolysis and Stability

Under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage of the acetamide bond yields mesitylamine and 3-thiomorpholinopyrazine-2-thiol .

-

Basic hydrolysis : Saponification of the thioacetamide group forms carboxylate derivatives .

Comparative Reactivity Table

科学的研究の応用

Pharmacological Applications

N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has been studied for its pharmacological properties, particularly in relation to its effects on various biological targets. Key applications include:

- Antidiabetic Agents : Research indicates that compounds with similar structures can act as glucokinase activators, which are being explored for the treatment of type 2 diabetes mellitus. These agents aim to enhance glucose homeostasis while minimizing risks such as hypoglycemia and dyslipidemia .

- CNS Stimulants : The compound may serve as an intermediate in the synthesis of drugs like Modafinil, a well-known central nervous system stimulant used for conditions such as narcolepsy. The preparation processes for these compounds often involve eco-friendly methods that yield high purity and efficiency .

Mechanistic Insights

The mechanism of action for this compound is under investigation, particularly regarding its interaction with specific enzymes and receptors:

- Glucokinase Activation : Similar compounds have demonstrated the ability to activate glucokinase in pancreatic beta-cells, leading to improved insulin secretion and glucose uptake. This mechanism is crucial for developing effective treatments for diabetes .

Case Studies

Several studies have documented the effects of compounds related to this compound:

Synthesis and Environmental Considerations

The synthesis of this compound involves several steps that prioritize eco-friendliness:

作用機序

The mechanism of action of N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Disrupting Cellular Functions: Affecting cellular structures and functions, leading to therapeutic effects in disease treatment.

類似化合物との比較

N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can be compared with similar compounds such as:

N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.

1,2,4-triazole-N-arylamide hybrids: Noted for their anticancer potency through inhibition of STAT3.

N-(2,3-dimethoxybenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

生物活性

N-mesityl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H18N2S2. The compound features a mesityl group, enhancing its lipophilicity, and a thiomorpholinopyrazin moiety, which may contribute to its biological activity. Its unique structure positions it as a promising candidate for further pharmacological studies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is believed to interact with specific enzymes, potentially inhibiting or activating them to influence critical biochemical pathways .

- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling processes that are crucial for various physiological functions .

- Cellular Disruption : The compound could disrupt cellular functions, leading to therapeutic effects in disease treatment .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects .

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| S. aureus | Inhibition observed |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cell lines, with mechanisms potentially involving the modulation of apoptosis pathways or interference with cell cycle progression. Specific IC50 values have not been widely reported; however, related compounds in its class have shown promising results .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Thioacetamide Derivatives : Research on thioacetamide derivatives has shown varying degrees of antimicrobial and anticancer activities, indicating that modifications to the thioacetamide structure can significantly influence biological efficacy .

- Molecular Docking Studies : Computational studies have indicated that compounds with similar structures can effectively bind to targets involved in cancer progression and microbial resistance mechanisms, suggesting that this compound may exhibit similar binding affinities .

特性

IUPAC Name |

2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS2/c1-13-10-14(2)17(15(3)11-13)22-16(24)12-26-19-18(20-4-5-21-19)23-6-8-25-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYFWIJFQSCWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCSCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。